Lipophilicity Tuning: XLogP3 of 3.4 Achieves Intermediate logP Between Non-CF₃ and High-Lipophilicity N-Cyclohexyl Analogs
The target compound's computed XLogP3 of 3.4 (PubChem) places it in a differentiated lipophilicity window. The non-CF₃ analog 4-bromo-N,N-diethylbenzenesulfonamide (CAS 90944-62-0) registers a comparable ACD/LogP of 3.45 but lacks the electron-withdrawing and metabolic stabilization conferred by the CF₃ group . In contrast, the N-cyclohexyl analog (CAS 1020253-02-4) exhibits a substantially higher experimental LogP of 5.55, which may drive excessive lipophilicity and poor aqueous solubility (computed 8.5 × 10⁻³ g/L at 25°C) [1]. The N-methyl analog (CAS 1020253-01-3) displays lower LogP values ranging from 2.38 to 3.85 depending on the computational method, and its reintroduced sulfonamide NH (HBD = 1) fundamentally alters hydrogen-bonding capacity relative to the tertiary sulfonamide target.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem); LogP = 4.58 (ChemSrc) |
| Comparator Or Baseline | 4-Bromo-N,N-diethylbenzenesulfonamide (CAS 90944-62-0): LogP = 3.45–3.56. 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-02-4): LogP = 5.55. 4-Bromo-N-methyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-01-3): LogP = 2.38–3.85. |
| Quantified Difference | XLogP3 target vs. N-cyclohexyl analog ΔLogP ≈ 2.2 units lower (moderate vs. high lipophilicity); vs. N-methyl analog: similar to ~1 unit higher depending on computational method. |
| Conditions | Computed values from PubChem XLogP3, ChemSrc LogP, and Molbase LogP; no unified experimental logP measurement across all comparators. |
Why This Matters
An intermediate lipophilicity of XLogP3 ~3.4 positions this compound favorably for oral bioavailability per Lipinski guidelines (logP < 5) while retaining sufficient membrane permeability—avoiding both the poor solubility of the N-cyclohexyl analog and the altered H-bonding profile of N-H-containing comparators.
- [1] Molbase. 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide (CAS 1020253-02-4): LogP 5.5506, PSA 54.55, Exact Mass 384.996. https://qiye.molbase.cn/1020253-02-4.html View Source
